3-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
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Overview
Description
3-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core linked to a piperidine ring and a benzo[c][1,2,5]thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone core.
Attachment of the Benzo[c][1,2,5]thiadiazole Moiety: This step often involves the use of sulfonylation reactions, where the benzo[c][1,2,5]thiadiazole derivative is reacted with the piperidine-quinazolinone intermediate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[c][1,2,5]thiadiazole moiety.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential as an inhibitor of specific enzymes or receptors, which could be explored for therapeutic purposes.
Industry: The compound’s unique properties may be useful in the development of new materials, such as organic semiconductors or fluorescent dyes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[c][1,2,5]thiadiazole moiety could play a crucial role in these interactions, given its electron-withdrawing properties and ability to participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole Derivatives: These compounds share the benzo[c][1,2,5]thiadiazole moiety and may exhibit similar electronic properties.
Quinazolinone Derivatives: Compounds with a quinazolinone core are often explored for their biological activity.
Piperidine Derivatives: These compounds are widely used in medicinal chemistry due to the piperidine ring’s versatility.
Uniqueness
What sets 3-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one apart is the combination of these three distinct moieties in a single molecule. This unique structure may confer a combination of properties that are not present in simpler analogs, such as enhanced binding affinity or improved electronic characteristics.
Properties
IUPAC Name |
3-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S2/c25-19-14-6-1-2-7-15(14)20-12-24(19)13-5-4-10-23(11-13)29(26,27)17-9-3-8-16-18(17)22-28-21-16/h1-3,6-9,12-13H,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTXUSFWMPXDQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)N4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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